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Compound of Interest

4-Methyl-5-nitro-2-
Compound Name:
pyridinecarboxylic acid

cat. No.: B1337690

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the expected spectral data for 4-methyl-5-nitro-2-
pyridinecarboxylic acid, a compound of interest in medicinal chemistry and materials science.
Due to the limited availability of direct experimental spectral data for this specific molecule in
public databases, this document presents predicted data and data from structurally related
compounds to offer valuable insights for characterization.

Predicted Mass Spectrometry Data

Mass spectrometry is a crucial technique for determining the molecular weight and elemental
composition of a compound. The following table summarizes the predicted collision cross-
section values for various adducts of 4-methyl-5-nitro-2-pyridinecarboxylic acid.[1]
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Adduct m/z Predicted CCS (A2
[M+H]* 183.04004 132.1
[M+Na]* 205.02198 140.5
[M-H]- 181.02548 134.0
[M+NHa]* 200.06658 149.4
[M+K]+ 220.99592 135.2
[M+H-H20]* 165.03002 130.7
[M+HCOO]~ 227.03096 155.4
[M+CHsCOO]~ 241.04661 172.5
[M+Na-2H]- 203.00743 139.7
[M]*+ 182.03221 131.0
M]- 182.03331 131.0

Spectroscopic Data of Structurally Related

Compounds

For the purpose of comparison and to aid in the spectral interpretation of 4-methyl-5-nitro-2-
pyridinecarboxylic acid, the following sections provide experimental data for analogous
pyridine derivatives.

1H and **C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the
structure of organic molecules.

Table 2: 1H NMR Data for Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo0-1,2,3,4-tetrahydropyrimidine-
5-carboxylate[2]
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Chemical Shift (3)

opm Multiplicity Number of Protons  Assignment
9.35 brs 1H NH

8.24 d 2H Ar-H

7.89 brs 1H NH

7.52 d 2H Ar-H

5.28 S 1H CH

4.02 q 2H OCH:2

2.28 S 3H CHs

1.12 t 3H CHs

Table 3: 13C NMR Data for Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-
5-carboxylate[2]

Chemical Shift (8) ppm Assignment
165.4 C=0

152.4 C

152.1 C

149.7 C

147.0 C

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a
molecule.

Table 4: IR Spectral Data for Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-
tetrahydropyrimidine-5-carboxylate[2]
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Wavenumber (cm~?) Assignment
3435 N-H Stretch
2986 C-H Stretch
1746 C=0 Stretch
1635 C=C Stretch

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for
organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are typically recorded on a spectrometer operating at a frequency of
400 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., DMSO-ds, CDCl3)
and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative
to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer.
For solid samples, the KBr pellet method is frequently employed. A small amount of the sample
is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The
spectrum is then recorded over the range of 4000-400 cm™1.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, such as Electrospray
lonization (ESI) or Electron Impact (El). For high-resolution mass spectrometry (HRMS), a
time-of-flight (TOF) or Orbitrap mass analyzer is often used to determine the accurate mass
and elemental composition of the parent ion.

Workflow for Spectral Analysis
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The following diagram illustrates a typical workflow for the characterization of a chemical

compound using various spectroscopic techniques.
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Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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